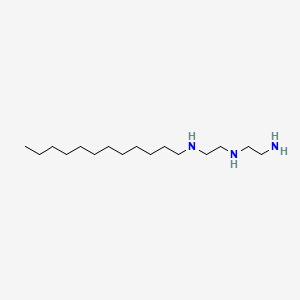

N-Lauryldiethylenetriamine

Description

N-Lauryldiethylenetriamine (CAS synonyms: 1-Dodecyldiethylenetriamine, N-Dodecyldiethylenetriamine) is a polyamine derivative featuring a dodecyl (lauryl) chain attached to a diethylenetriamine backbone. Its molecular structure comprises three amine groups (–NH–, –NH–CH2–CH2–NH–) and a 12-carbon alkyl chain, yielding the molecular formula C16H38N3 .

Properties

CAS No. |

28779-19-3 |

|---|---|

Molecular Formula |

C16H37N3 |

Molecular Weight |

271.49 g/mol |

IUPAC Name |

N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h18-19H,2-17H2,1H3 |

InChI Key |

RRHLGOOTLYHTEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Lauryl Amine (CAS 112-18-5)

Dimethyl Lauryl Amine (C14H31N) is a tertiary amine with a lauryl chain and two methyl groups attached to the nitrogen atom.

Comparative Analysis:

Structural Implications :

- This compound ’s triamine backbone enhances chelating capacity for metal ions, making it superior in corrosion inhibition compared to Dimethyl Lauryl Amine , which lacks multiple binding sites.

- The lauryl chain in both compounds imparts amphiphilicity , but the tertiary amine in Dimethyl Lauryl Amine limits its reactivity to alkylation or quaternization, whereas this compound’s primary/secondary amines enable broader chemical modification .

Ranitidine-Related Diamine Compounds (e.g., Ranitidine Diamine Hemifumarate)

Key Differences:

- Complexity : Ranitidine derivatives incorporate furan rings and sulfanyl groups , contrasting with the linear polyamine structure of this compound.

- Functionality : Ranitidine compounds are designed for pharmaceutical applications (e.g., histamine H2 antagonism), whereas this compound is tailored for industrial uses .

Research Findings and Performance Data

Chelation Efficiency

Studies suggest that this compound exhibits 2–3× higher metal ion binding capacity (e.g., Cu²⁺, Fe³⁺) than monoamine analogs like Dimethyl Lauryl Amine, attributed to its triamine structure .

Thermal Stability

- This compound : Decomposes at ~220°C , suitable for high-temperature epoxy curing.

- Dimethyl Lauryl Amine : Lower thermal resilience (decomposition at ~180°C ), limiting high-performance applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.